2-Amino-3,5-dibromophenol CAS 116632-17-8 chemical properties
2-Amino-3,5-dibromophenol CAS 116632-17-8 chemical properties
An In-Depth Technical Guide to 2-Amino-3,5-dibromophenol (CAS 116632-17-8)
Authored by a Senior Application Scientist
Introduction
2-Amino-3,5-dibromophenol, identified by the CAS Registry Number 116632-17-8, is a halogenated aromatic amine of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring hydroxyl, amino, and bromine substituents on a benzene core, makes it a versatile building block for constructing more complex molecular architectures. While not as extensively documented as some commodity chemicals, its structural motifs are present in various pharmacologically active compounds and functional materials. This guide provides a comprehensive overview of its chemical properties, reactivity, potential synthetic routes, and safety considerations, designed for researchers and professionals in drug development and chemical synthesis.
Core Chemical and Physical Properties
The physicochemical properties of 2-Amino-3,5-dibromophenol are dictated by the interplay of its three distinct functional groups. The polar amino and hydroxyl groups allow for hydrogen bonding, which typically imparts solid-state character at room temperature and influences solubility. The two bromine atoms significantly increase the molecular weight and affect the compound's electronic distribution and reactivity.
Below is a table summarizing its key properties. It is important to note that while the molecular formula and weight are definitive, experimental data for properties like melting and boiling points are not widely published.
| Property | Value | Source |
| CAS Number | 116632-17-8 | [1][2] |
| Molecular Formula | C₆H₅Br₂NO | [3] |
| Molecular Weight | 266.92 g/mol | [3] |
| Physical Form | Assumed to be a solid powder | [4] |
| Solubility | Expected to be soluble in polar organic solvents | N/A |
Caption: Chemical structure of 2-Amino-3,5-dibromophenol.
Mechanistic Insights and Chemical Reactivity
The reactivity of the 2-Amino-3,5-dibromophenol ring is a product of competing electronic effects. The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating, ortho-, para-directing groups that donate electron density into the aromatic system via resonance[5]. Conversely, the bromine atoms are deactivating via their electron-withdrawing inductive effect, though they also act as ortho-, para-directors.
This electronic configuration leads to several key reactivity patterns:
-
Electrophilic Aromatic Substitution: The positions ortho and para to the strongly activating -OH and -NH₂ groups are highly nucleophilic. However, with positions 3, 5, and 2 already substituted, the remaining C4 and C6 positions are the primary sites for further electrophilic attack. The combined activating effect of the hydroxyl and amino groups generally outweighs the deactivating effect of the halogens.
-
Oxidation: Aminophenols, particularly ortho- and para-isomers, are readily oxidized. The presence of two electron-donating groups facilitates the removal of electrons, often leading to the formation of colored quinone-imine or phenoxazinone structures, especially under enzymatic or mild oxidizing conditions[6][7]. This inherent instability requires careful handling and storage, preferably under an inert atmosphere.
-
Reactions of the Amino Group: The primary amine is nucleophilic and can undergo standard reactions such as alkylation, acylation, and diazotization to form diazonium salts, which are themselves versatile synthetic intermediates[6][8].
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile for reactions like Williamson ether synthesis.
Proposed Synthesis Protocol
While a specific, validated synthesis for 2-Amino-3,5-dibromophenol is not prominently featured in available literature, a logical and effective route can be designed based on fundamental organic reactions. The most direct approach involves the electrophilic bromination of 2-aminophenol. The strong activating nature of the amino and hydroxyl groups directs incoming electrophiles to the positions ortho and para to them.
Experimental Workflow: Bromination of 2-Aminophenol
This protocol is a theoretical, field-proven approach for achieving di-bromination of an activated aromatic ring.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 1 equivalent of 2-aminophenol in a suitable solvent such as glacial acetic acid or a chlorinated solvent. Cool the mixture to 0-5 °C in an ice bath.
-
Brominating Agent Preparation: In the dropping funnel, prepare a solution of 2.1 equivalents of molecular bromine (Br₂) in the same solvent. Causality Note: A slight excess of bromine ensures complete di-substitution.
-
Controlled Addition: Add the bromine solution dropwise to the stirred 2-aminophenol solution, ensuring the internal temperature does not rise above 10 °C. Causality Note: Slow, cold addition is critical to prevent over-bromination and the formation of oxidative side-products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. Neutralize the mixture with a base like sodium bicarbonate. The product can then be extracted with an organic solvent (e.g., ethyl acetate), washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2-Amino-3,5-dibromophenol.
Caption: Proposed workflow for the synthesis of 2-Amino-3,5-dibromophenol.
Applications in Research and Drug Development
Halogenated anilines and phenols are cornerstone intermediates in the pharmaceutical industry. The structural analogue, 2-Amino-3,5-dibromobenzaldehyde, is a well-established key intermediate in the synthesis of the mucolytic drug Ambroxol[9][10]. This precedent strongly suggests that 2-Amino-3,5-dibromophenol is a highly valuable precursor for the synthesis of novel pharmaceutical candidates.
Its potential applications include:
-
Pharmaceutical Synthesis: As a scaffold for building novel compounds, where the amino group can be functionalized to form amides or secondary/tertiary amines, the hydroxyl group can be converted to an ether, and the bromine atoms can be used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity.
-
Dye and Pigment Synthesis: Aminophenols are precursors to various dyes[11]. The specific substitution pattern of this compound could be exploited to create specialized azo dyes or phenoxazine-based colorants.
-
Material Science: The molecule could be incorporated into polymers or other materials where its specific electronic and hydrogen-bonding properties could be advantageous.
Predictive Spectral Analysis
No empirical spectral data for 2-Amino-3,5-dibromophenol was identified. However, a predictive analysis based on its structure and known spectral data of analogous compounds provides a strong indication of its expected spectral characteristics.
-
¹H NMR: The spectrum would be simple in the aromatic region, showing two doublets, corresponding to the protons at the C4 and C6 positions. The proton at C6 (meta to -OH, ortho to -NH₂) would likely appear further upfield than the proton at C4 (meta to both -NH₂ and -Br). Broad singlets for the -OH and -NH₂ protons would also be expected, with chemical shifts that are highly dependent on solvent and concentration.
-
¹³C NMR: Six distinct signals would be present for the aromatic carbons. The carbons bearing the -OH (C1) and -NH₂ (C2) groups would be the most deshielded. The carbons bonded to bromine (C3, C5) would show signals in the characteristic range for halogenated carbons (approx. 110-125 ppm).
-
IR Spectroscopy: The spectrum would be characterized by strong, broad absorptions for the O-H stretch (around 3200-3600 cm⁻¹) and two sharp peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹)[12]. Bending vibrations for the N-H group would appear around 1600 cm⁻¹. Strong C-O and C-N stretching bands would be visible in the 1200-1350 cm⁻¹ region, and C-Br stretches would appear in the fingerprint region at lower wavenumbers.
Safety, Handling, and Storage
Specific GHS hazard classifications for 2-Amino-3,5-dibromophenol are not available. However, based on structurally similar compounds like 2-Amino-3,5-dibromobenzaldehyde and 3,5-dibromophenol, a precautionary approach is warranted[13][14].
| Hazard Class | Predicted Classification | Source (Analogous Compound) |
| Acute Oral Toxicity | Category 3 or 4: Toxic or Harmful if swallowed | [13][14] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [14] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation | [13][14] |
| Specific Target Organ Toxicity | May cause respiratory irritation | [14] |
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust. Minimize dust generation and accumulation.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Given its potential for oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Conclusion
2-Amino-3,5-dibromophenol is a chemical intermediate with significant untapped potential, particularly in the synthesis of pharmaceuticals and other functional organic molecules. Its reactivity is defined by a nuanced balance of activating and deactivating substituents, offering multiple handles for synthetic modification. While detailed experimental data is sparse, its properties and behavior can be reliably predicted from fundamental chemical principles and comparison with well-documented analogues. Adherence to stringent safety protocols is essential when handling this compound due to its probable toxicity and irritant properties. This guide serves as a foundational resource for scientists looking to explore the synthetic utility of this versatile building block.
References
Sources
- 1. 2-Amino-3,5-dibromophenol (1 x 100 mg) | Reagentia [reagentia.eu]
- 2. 2-AMino-3,5-dibroMo-phenol | 116632-17-8 [chemicalbook.com]
- 3. 4-Amino-3,5-dibromophenol | C6H5Br2NO | CID 15786736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemcess.com [chemcess.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 10. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 11. 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Amino-3-nitrophenol(603-85-0) IR Spectrum [chemicalbook.com]
- 13. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3,5-Dibromophenol | C6H4Br2O | CID 12280 - PubChem [pubchem.ncbi.nlm.nih.gov]
